tert-Butyl 2-methylhydrazinecarboxylate

Catalog No.
S690256
CAS No.
127799-54-6
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-methylhydrazinecarboxylate

CAS Number

127799-54-6

Product Name

tert-Butyl 2-methylhydrazinecarboxylate

IUPAC Name

tert-butyl N-(methylamino)carbamate

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8-7-4/h7H,1-4H3,(H,8,9)

InChI Key

UZRUVUYVHGPEAP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC

Canonical SMILES

CC(C)(C)OC(=O)NNC

The exact mass of the compound tert-Butyl 2-methylhydrazinecarboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

tert-Butyl 2-methylhydrazinecarboxylate (CAS 127799-54-6), commonly referred to as 1-Boc-2-methylhydrazine, is a critical, mono-protected hydrazine building block utilized in the synthesis of active pharmaceutical ingredients (APIs), N-methylated pyrazoles, and complex nucleosides. By masking one of the two highly reactive nitrogen atoms of methylhydrazine with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group, this compound fundamentally alters the reagent's nucleophilic profile. For industrial and scientific procurement, it serves as a direct, process-friendly substitute for free methylhydrazine, offering a stable physical form (melting point 49–51 °C) and predictable reactivity that is essential for high-yield, regioselective C–N bond-forming reactions [1].

Attempting to substitute tert-Butyl 2-methylhydrazinecarboxylate with cheaper, unprotected methylhydrazine or non-methylated Boc-hydrazine typically results in severe process inefficiencies. Free methylhydrazine possesses two competing nucleophilic centers, which inevitably lead to complex mixtures of regioisomers and over-alkylated side products during electrophilic substitutions. These side reactions are often impossible to suppress completely, necessitating extensive, low-yielding chromatographic separations. Furthermore, free methylhydrazine is an extremely toxic, volatile, and explosive hazard, meaning any cost savings on the raw material are immediately offset by the severe safety infrastructure required for handling and the yield losses incurred during purification [1].

Elimination of Regioisomeric Side Products in Nucleophilic Substitutions

When synthesizing complex N-methylated heterocycles such as the AKT inhibitor triciribine, the use of unprotected methylhydrazine results in unavoidable side reactions (e.g., unwanted substitution at the 8-bromo position) due to the competing nucleophilicity of both nitrogen atoms. Substituting free methylhydrazine with tert-Butyl 2-methylhydrazinecarboxylate introduces an electron-withdrawing Boc group at the N-1 position, which selectively suppresses the nucleophilicity of the adjacent nitrogen. In comparative synthesis, the Boc-protected compound achieved an 89% yield for the 6-chloro substitution with zero detectable side products, whereas free methylhydrazine produced inseparable mixtures [1].

Evidence DimensionRegioselective yield and side-product formation
Target Compound Data89% yield of the desired 6-substituted nucleoside; 0% detectable 8-bromo side product
Comparator Or BaselineFree methylhydrazine (inseparable mixture of regioisomers and side products)
Quantified DifferenceComplete elimination of side products and isolation of the target regioisomer at 89% yield
ConditionsTriethylamine base, CH2Cl2/ethanol solvent mixture, reflux

Eliminates the need for costly and low-yielding chromatographic separations of regioisomers during API precursor synthesis.

Facilitation of One-Pot Deprotection and Ring Closure

In multi-step syntheses, the Boc protecting group of tert-Butyl 2-methylhydrazinecarboxylate serves a dual purpose: it directs initial regioselectivity and subsequently acts as a controlled trigger for cyclization. For example, in the synthesis of aza-diketopiperazines (aza-DKPs) and tricyclic nucleobases, treatment of the Boc-protected intermediate with trifluoroacetic acid (TFA) simultaneously removes the Boc group and drives the ring-closure reaction in situ [REFS-1, REFS-2]. This eliminates the need to isolate highly reactive, free hydrazine intermediates.

Evidence DimensionSynthetic step efficiency
Target Compound DataEnables direct one-pot deprotection and cyclization
Comparator Or BaselineStepwise synthesis using unprotected hydrazines requiring orthogonal deprotection
Quantified DifferenceReduction of synthesis by at least one isolation step, preventing the handling of unstable intermediates
ConditionsTFA-promoted deprotection/cyclization in situ

Streamlines manufacturing workflows by allowing tandem deprotection-cyclization, reducing solvent waste and intermediate loss.

Mitigation of Volatility and Inhalation Hazards

Free methylhydrazine is a highly volatile (boiling point 87 °C), extremely toxic, and explosive liquid that requires stringent safety protocols, including specialized ventilation and inert atmosphere handling [1]. tert-Butyl 2-methylhydrazinecarboxylate, with a significantly higher molecular weight (146.19 g/mol) and stable physical form (melting point 49-51 °C), exhibits drastically reduced vapor pressure [2]. This transforms a hazardous, rocket-fuel-grade reagent into a process-friendly building block that can be weighed and transferred using standard laboratory or pilot-plant safety measures.

Evidence DimensionPhysical state and handling hazard
Target Compound DataLow-volatility solid/liquid (MP 49-51 °C, MW 146.19 g/mol)
Comparator Or BaselineFree methylhydrazine (highly volatile liquid, BP 87 °C, MW 46.07 g/mol)
Quantified Difference>3x increase in molecular weight and transition to a low-volatility state
ConditionsStandard ambient pressure handling

Drastically lowers the barrier to scale-up by removing the need for extreme hazard-containment infrastructure during procurement and processing.

Regioselective Synthesis of Tricyclic Nucleosides

Ideal for the targeted N-alkylation of purine and 7-deazapurine derivatives (e.g., triciribine precursors), where the Boc group prevents unwanted substitution at secondary electrophilic sites, ensuring high-yield isolation of the correct regioisomer[1].

Aza-Diketopiperazine (aza-DKP) Library Generation

The compound is a highly effective precursor for assembling semicarbazide intermediates, enabling clean, one-pot TFA-mediated deprotection and cyclization into aza-DKP scaffolds for drug discovery [2].

N-Methylated Pyrazole and Pyridazine Manufacturing

Highly suited for condensation reactions with dicarbonyls or alkynes where strict control over the position of the N-methyl group is required to avoid generating inseparable mixtures of 1-methyl and 2-methyl regioisomers[1].

Scale-Up Process Chemistry

The standard choice for pilot-plant scale syntheses requiring a methylhydrazine moiety, as its solid/low-volatility liquid state completely circumvents the explosive and inhalation hazards associated with free methylhydrazine[3].

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methylhydrazinecarboxylic acid tert-butyl ester

Dates

Last modified: 08-15-2023

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